5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2S/c1-14-6-8-15(9-7-14)20-21(16-4-2-3-5-17(16)25-20)28-13-12-24-22(26)18-10-11-19(23)27-18/h2-11,25H,12-13H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMYFKGHYVFNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(O4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound.
Bromination: The final step involves the bromination of the compound using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s indole moiety makes it a candidate for drug development, particularly for its potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It can serve as a probe in biological studies to understand the interactions of indole derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins and enzymes.
Comparison with Similar Compounds
Structural Analysis
Core Heterocycle: The target compound’s furan-2-carboxamide core differs from the indole-2-carboxamide in Compound 6e and the benzofuran-2-carboxamide in . The benzofuran derivative () has enhanced aromaticity compared to furan, which may improve stability but reduce solubility .
Substituent Variations: The sulfanyl ethyl linker in the target compound introduces a flexible thioether bridge, contrasting with the rigid morpholinyl-ethyl group in . Thioethers may enhance membrane permeability but are prone to oxidation.
Functional Groups :
- The formyl group on the indole in introduces electrophilic reactivity, which is absent in the target compound. This could make ’s compound more reactive in nucleophilic environments.
Biological Activity
5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, an indole moiety, and a bromine substituent, which are known to influence its biological activity. The presence of sulfur in the side chain is also significant for its pharmacological properties. The molecular formula is C₁₈H₁₈BrN₃O₂S.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives of indole and furan compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.
Case Studies
- In vitro Studies : In a study evaluating the cytotoxic effects against human cancer cell lines, compounds similar to this compound demonstrated IC₅₀ values ranging from 10 to 30 µM, indicating significant potency against specific cancer types such as glioblastoma and melanoma .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding. This suggests that structural modifications could enhance binding affinity and selectivity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Bromine Substitution : The presence of bromine at the 5-position enhances anticancer activity by increasing lipophilicity and improving membrane permeability.
- Indole Ring : The indole moiety is crucial for biological activity, as it contributes to the compound's ability to interact with various biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Bromine at C5 | Increases potency |
| Indole Moiety | Essential for binding |
| Sulfur in Side Chain | Enhances bioactivity |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of structurally analogous brominated furan-carboxamides typically involves multi-step reactions, including nucleophilic substitution, amide coupling (e.g., using EDCI/HOBt), and thioether formation . Key parameters include:
- Temperature : Elevated temperatures (70–100°C) for sulfanyl-ethyl linkage formation to minimize side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for indole-thiol intermediates .
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity (>95% by HPLC) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : - and -NMR to resolve furan protons (δ 6.5–7.5 ppm), indole NH (δ ~10.5 ppm), and sulfanyl-ethyl groups (δ 2.5–3.5 ppm) .
- HRMS : Exact mass verification (e.g., [M+H] ~487.05 Da) ensures molecular integrity .
- FT-IR : Peaks at ~1670 cm (amide C=O) and ~690 cm (C-Br) confirm functional groups .
Q. How is the compound’s solubility and stability optimized for biological assays?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (10 mM) with <0.1% v/v in aqueous buffers to prevent precipitation .
- Stability : Store at -20°C under inert gas (N) to avoid oxidation of the sulfanyl group .
- pH : Neutral buffers (pH 7.4) maintain amide bond integrity during cell-based assays .
Advanced Research Questions
Q. What computational strategies predict binding interactions with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite for modeling interactions with ATP-binding pockets (e.g., kinase targets) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., bromo vs. chloro) with IC values using Hammett constants .
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer :
- Assay Validation : Cross-check cytotoxicity (MTT assay) vs. target-specific activity (e.g., ELISA for kinase inhibition) .
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with readouts .
- Orthogonal Assays : SPR for binding affinity vs. cell-based reporter assays (e.g., luciferase) to confirm mechanism .
Q. What structural modifications enhance selectivity against off-target proteins?
- Methodological Answer :
- Bioisosteric Replacement : Replace bromo with CF to reduce steric hindrance while retaining electron-withdrawing effects .
- Linker Optimization : Ethyl sulfanyl → propyl sulfanyl improves membrane permeability (logP optimization) .
- Indole Substitution : 4-Methylphenyl → 4-fluorophenyl enhances π-π stacking with hydrophobic kinase domains .
Q. How does the compound’s electronic profile influence its reactivity in click chemistry applications?
- Methodological Answer :
- HOMO-LUMO Analysis : Gaussian 09 calculations reveal electron-rich furan rings (HOMO ~ -5.2 eV) suitable for azide-alkyne cycloaddition .
- NBO Analysis : Sulfanyl group’s lone pairs stabilize transition states in Cu(I)-catalyzed reactions .
Key Considerations for Researchers
- Advanced Purification : Preparative HPLC with C18 columns resolves diastereomers in sulfanyl-ethyl intermediates .
- Ethical Reporting : Disclose all synthetic yields and assay replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
